molecular formula C9H8ClNO B8543438 3-(3-Chlorophenyl)prop-2-enamide CAS No. 24654-56-6

3-(3-Chlorophenyl)prop-2-enamide

Cat. No.: B8543438
CAS No.: 24654-56-6
M. Wt: 181.62 g/mol
InChI Key: PVASZFUVJJNHIM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)prop-2-enamide is a synthetic cinnamamide derivative, a class of compounds inspired by natural cinnamic acid that are recognized for their low toxicity and diverse biological potential . This compound features a chlorophenyl group linked to a prop-2-enamide (acrylamide) backbone, a structure of significant interest in medicinal chemistry for the development of new bioactive molecules. Cinnamamide derivatives are extensively investigated for their antimicrobial properties, particularly against Gram-positive bacterial strains . Research on analogous halogenated cinnamanilides has demonstrated that the introduction of a chlorine atom into the molecular structure is a established strategy for enhancing antibacterial activity . These related compounds have shown promising activity against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and mycobacterial strains, suggesting this compound is a valuable scaffold for anti-infective research . Furthermore, structurally similar chlorophenyl derivatives have displayed notable central nervous system activity, specifically as anticonvulsant agents in pre-clinical models . The molecular mechanism of action for related active compounds often involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels . Researchers value this compound for exploring structure-activity relationships in these therapeutic areas. This compound is provided For Research Use Only. It is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

24654-56-6

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-(3-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C9H8ClNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H2,11,12)

InChI Key

PVASZFUVJJNHIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Activity of Selected Cinnamanilides
Compound Substituents MIC (µM) Against S. aureus Cytotoxicity (Porcine Macrophages)
3-(3-Chlorophenyl)prop-2-enamide (1f) 3-Cl, 4-Cl 0.5–1.0 Low
4-Chlorocinnamanilide (series 1) 4-Cl 0.8–1.2 Moderate
3,4-Dichlorocinnamanilide (series 2) 3-Cl, 4-Cl 0.2–0.5 Low

Trifluoromethyl and Fluoro Substituents

Compounds with trifluoromethyl (CF$ _3 $) groups, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide, demonstrated submicromolar activity against MRSA. The CF$ _3 $ groups enhance metabolic stability and hydrophobic interactions with bacterial enzymes . Fluorinated derivatives (e.g., 2b–2d in ) showed moderate yields (66–72%) and melting points (146–173°C), though their biological data are less documented .

Isobutyl and Difluorophenyl Derivatives

N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS 329777-61-9) and related compounds exhibit structural diversity but lack detailed activity data.

Physicochemical and Structural Correlations

  • Lipophilicity : Experimentally determined logP values for 3,4-dichlorocinnamanilides correlate with enhanced antibacterial activity, likely due to better cellular uptake .
  • Cytotoxicity: Dichloro derivatives showed negligible toxicity to primary macrophages, whereas mono-chloro analogs exhibited moderate cytotoxicity, emphasizing the role of substitution patterns in selectivity .

Preparation Methods

Procedure

  • Reagents :

    • Prop-2-enoyl chloride (CH₂=CH-C(=O)-Cl)

    • 3-Chloroaniline

    • Potassium carbonate (K₂CO₃)

    • Toluene/water (two-phase solvent system)

  • Conditions :

    • Room temperature or mild heating (40–50°C)

    • Stirring for 3–6 hours

  • Mechanism :

    • The acyl chloride reacts with the amine in a nucleophilic acyl substitution, forming the amide bond.

    • K₂CO₃ neutralizes HCl byproduct and drives the reaction to completion.

Parameter Value Reference
Yield70–80% (estimated)
Purity>95% (HPLC)
Solvent SystemToluene/water

Spectroscopic Data (Analogous Compounds):

  • ¹H NMR (300 MHz, CDCl₃): δ 7.74 (d, J = 15.9 Hz, 1H), 7.66 (d, J = 15.6 Hz, 1H), aromatic protons at 7.56–7.50 ppm.

  • IR (KBr): ν 1711 cm⁻¹ (C=O stretch), 1316 cm⁻¹ (C–N stretch).

Condensation of Cinnamic Acid Derivatives with 3-Chloroaniline

This approach utilizes dehydrating agents to facilitate amide bond formation.

Procedure

  • Reagents :

    • (E)-Cinnamic acid (CH₂=CH-C(=O)-OH)

    • 3-Chloroaniline

    • Phosphorus trichloride (PCl₃)

    • Chlorobenzene

  • Conditions :

    • Microwave irradiation (150–200°C)

    • Reaction time: 10–30 minutes

  • Mechanism :

    • PCl₃ activates the carboxylic acid to form an acyloxyphosphorus intermediate, enhancing electrophilicity.

    • Nucleophilic attack by the amine yields the amide.

Parameter Value Reference
Yield50–80% (reported for similar compounds)
Purity>90% (column chromatography)
CatalystPCl₃

Key Observations :

  • Stereochemical Control : Use of (E)-cinnamic acid ensures retention of the trans double bond.

  • Byproducts : Minimal due to microwave-assisted conditions.

Knoevenagel Condensation

This method constructs the enamide backbone via base-catalyzed condensation.

Procedure

  • Reagents :

    • 3-Chlorobenzaldehyde

    • Cyanoacetamide (NC-C(=O)-CH₂-C≡N)

    • Aqueous NaOH (25–30%)

  • Conditions :

    • Boiling ethanol (78–80°C)

    • Reaction time: 2–4 hours

  • Mechanism :

    • Base deprotonates the active methylene group (cyanoacetamide), forming an enolate.

    • Nucleophilic attack on the aldehyde yields the α,β-unsaturated amide.

Parameter Value Reference
Yield85–93% (reported for analogous compounds)
Purity>95% (recrystallization)
SolventEthanol

Structural Confirmation :

  • ¹H NMR (300 MHz, DMSO): δ 7.45 (dd, J = 7.4, 1.3 Hz, 1H), 7.41 (dd, J = 7.3, 1.6 Hz, 1H), 7.35–7.27 (m, 2H).

  • IR : ν 1711 cm⁻¹ (C=O), 1617 cm⁻¹ (C=C).

Microwave-Assisted Synthesis

This modern technique enhances reaction efficiency and selectivity.

Procedure

  • Reagents :

    • (E)-Cinnamic acid

    • 3-Chloroaniline

    • PCl₃

  • Conditions :

    • Microwave reactor (150–200°C)

    • Reaction time: 10–15 minutes

  • Advantages :

    • Reduced reaction time (vs. conventional heating)

    • Improved yield due to rapid heating and homogeneous mixing.

Parameter Value Reference
Yield70–85%
Selectivity>90% (E-isomer)

Critical Analysis of Methods

Method Advantages Limitations
AcylationHigh purity, simple workupAcyl chloride instability
CondensationScalable, cost-effectivePCl₃ toxicity
KnoevenagelDirect enamide formationLimited to active methylene compounds
Microwave-AssistedFast, high yieldRequires specialized equipment

Spectroscopic and Physical Data

Property Value Reference
Melting Point 120–140°C (estimated)
¹H NMR (CDCl₃)δ 7.74 (d, J = 15.9 Hz), 7.66 (d, J = 15.6 Hz)
IR (KBr)1711 cm⁻¹ (C=O), 1617 cm⁻¹ (C=C)
HRMS [M + H]⁺ calcd: 214.0423; found: 214.0421

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation of 3-chlorophenylacetic acid derivatives with acryloyl chloride or via Heck coupling for stereoselective control. Key parameters include temperature (80–120°C), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., palladium catalysts for cross-coupling). Purity can be enhanced via recrystallization using ethanol/water mixtures or column chromatography with silica gel .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm structural integrity, with characteristic peaks for the enamide group (e.g., δ 6.2–7.4 ppm for vinyl protons) and chlorophenyl substituents.
  • X-ray Crystallography : SHELX software is widely used for structure refinement . ORTEP-III aids in visualizing molecular geometry and hydrogen-bonding networks (e.g., C=O···H interactions) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 195.63 g/mol) .

Q. How does the chlorophenyl substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing chlorine atom induces resonance effects, stabilizing the enamide group and enhancing electrophilicity at the α,β-unsaturated carbonyl. This impacts nucleophilic addition reactions and π-π stacking in crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond angles or torsion angles (e.g., C3–C4–C5–Cl1 deviations up to ±5°) may arise from polymorphism or twinning. Strategies include:

  • Re-refinement using SHELXL with updated scattering factors.
  • Comparative analysis of multiple datasets to identify systematic errors .
  • Validation tools like PLATON to check for missed symmetry or disorder .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

Graph set analysis reveals N–H···O and C–H···Cl interactions as primary forces, forming R22_2^2(8) motifs. These interactions influence melting points (observed range: 160–165°C) and solubility in polar solvents .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

  • Substituent Effects : Introducing electron-donating groups (e.g., –OCH3_3) at the phenyl ring increases metabolic stability but may reduce binding affinity to target enzymes .
  • Stereochemistry : The E-isomer shows higher bioactivity than the Z-isomer due to optimal alignment with hydrophobic pockets in protein targets .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC50_{50} values against kinases or proteases.
  • Cell Viability Studies : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Methodological Considerations

Q. How should researchers handle discrepancies between computational and experimental data for this compound?

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare with X-ray data. Adjust basis sets if dihedral angles deviate >5°.
  • Docking Studies : Cross-validate binding poses using multiple software (e.g., AutoDock and Glide) to account for force field biases .

Q. What strategies improve the reproducibility of synthetic protocols for this compound?

  • Quality Control : Monitor reaction progress via TLC (Rf_f ≈ 0.4 in ethyl acetate/hexane 1:3).
  • Batch Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

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